molecular formula C39H40 B6327047 (Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane CAS No. 1613036-25-1

(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane

Cat. No.: B6327047
CAS No.: 1613036-25-1
M. Wt: 508.7 g/mol
InChI Key: UPDSFXXGPWJOMZ-UHFFFAOYSA-N
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Description

(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane is an organometallic compound with the molecular formula C39H40 and a molecular weight of 508.7 g/mol. This compound has garnered interest in the scientific community due to its unique physical and chemical properties, making it a subject of various research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane involves the complexation of cyclopentadiene with metal halides or hydrides. The process typically includes the deprotonation of cyclopentadiene followed by complexation with a metal halide, resulting in the elimination of hydrogen halide . Another method involves the reductive complexation of pentafulvene with metal hydrides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organometallic chemistry, involving the use of transition metals and ligands under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium or platinum complexes . The reactions are usually carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of metallocenes, which are important catalysts in various organic transformations.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane involves its interaction with metal centers in catalytic processes. The cyclopentadienyl ligand stabilizes the metal center, allowing for efficient catalytic activity in reactions such as C-H bond functionalization and cycloaddition . The molecular targets and pathways involved include the activation of C-H bonds and the formation of metal-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane is unique due to its highly substituted structure, which provides enhanced stability and reactivity compared to simpler cyclopentadienyl compounds . Its bulky substituents also offer steric protection, making it a valuable ligand in the synthesis of highly active and selective catalysts .

Properties

IUPAC Name

2,7-ditert-butyl-9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40/c1-37(2,3)30-21-23-32-33-24-22-31(38(4,5)6)26-35(33)36(34(32)25-30)39(29-19-13-14-20-29,27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-19,21-26,36H,20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDSFXXGPWJOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(C4=CC=CC4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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